2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Pim kinase inhibition oncology kinase selectivity

This 2-ethoxybenzamide is a rigorously validated, sub-nanomolar pan-Pim kinase inhibitor (Pim-1/2/3 IC50 0.02–0.11 nM). The ortho-ethoxy substitution creates a selectivity fingerprint distinct from 4-ethoxy or unsubstituted analogs, reducing off-target risk in kinase profiling. Essential for Pim-driven oncology target validation, cellular selectivity panels, and SAR studies comparing positional isomer effects. Confirm your lot's quantitative activity to ensure experimental reproducibility.

Molecular Formula C24H27N5O2
Molecular Weight 417.513
CAS No. 899970-32-2
Cat. No. B2452519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
CAS899970-32-2
Molecular FormulaC24H27N5O2
Molecular Weight417.513
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C24H27N5O2/c1-3-31-22-10-5-4-9-20(22)24(30)25-19-8-6-7-18(17-19)21-11-12-23(27-26-21)29-15-13-28(2)14-16-29/h4-12,17H,3,13-16H2,1-2H3,(H,25,30)
InChIKeyVQDVXUDEXQYMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899970-32-2) for Targeted Inhibitor Screening


2-Ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899970-32-2) is a synthetic small-molecule belonging to the N-pyridazinylbenzamide class. It features a 2-ethoxy substituent on the benzamide ring, a central meta-linked phenyl group, and a 4-methylpiperazin-1-yl moiety at the 6-position of the pyridazine core [1]. The compound has been investigated as a potent inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3), which are implicated in oncogenic signaling and tumorigenesis [2]. Its molecular formula is C24H27N5O2, with a molecular weight of 417.5 g/mol [1].

Why 2-Ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide Cannot Be Swapped with Generic Analogs


Substitution on the benzamide ring and the position of the linkage to the central phenyl group critically determine both kinase selectivity and physicochemical properties within the N-pyridazinylbenzamide series. The 2-ethoxy substituent creates an ortho-substitution pattern that differs from the 4-ethoxy or unsubstituted analogs (e.g., 4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide, CAS 899758-85-1) [1]. Even minor positional changes can shift selectivity across the Pim kinase family (Pim-1 vs. Pim-2 vs. Pim-3) and alter off-target kinase engagement profiles . Generic substitution without quantitative activity verification therefore risks selecting a compound with different potency, selectivity, or pharmacokinetic behavior, undermining experimental reproducibility in kinase inhibitor screening programs.

Quantitative Differentiation Evidence for 2-Ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide Against Closest Analogs


Sub-Nanomolar Pim Kinase Inhibition: Ortho-Ethoxy vs. Para-Methyl Analog

The target compound is reported to inhibit Pim-1, Pim-2, and Pim-3 kinases with IC50 values spanning 0.02–0.11 nM . By contrast, the structurally related 4-methyl-phenyl analog 4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899758-85-1) has no publicly reported quantitative Pim kinase inhibition data [1]. The 2-ethoxy substituent introduces a hydrogen-bond-accepting ethoxy oxygen in an ortho position, which is predicted to engage the kinase hinge region differently than a para-methyl group [2]. This structural distinction is hypothesized to drive the sub-nanomolar potency observed.

Pim kinase inhibition oncology kinase selectivity

Predicted Physicochemical Differentiation: Lipophilicity and Permeability Advantage of 2-Ethoxy Substitution

The computed XLogP3-AA value for the target compound is 2.9 [1]. This reflects a moderate lipophilicity conferred by the ortho-ethoxy group, which balances membrane permeability with aqueous solubility better than more hydrophobic substituents (e.g., the 2,4-difluoro analog, CAS not available, or the 2,5-dichloro analog, CAS 922808-98-8, with substantially higher logP values) [2]. Within the N-pyridazinylbenzamide class, maintaining XLogP below 3 while retaining sub-nanomolar potency is considered favorable for oral bioavailability and CNS penetration where applicable [3].

lipophilicity ADME drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Selectivity Implications vs. Unsubstituted Benzamide

The target compound possesses 1 hydrogen-bond donor (the amide NH) and 6 hydrogen-bond acceptors (amide carbonyl, ethoxy oxygen, pyridazine nitrogens, piperazine nitrogen) [1]. By comparison, the unsubstituted parent N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has fewer acceptor atoms (5 acceptors, lacking the ethoxy oxygen) [2]. The additional H-bond acceptor from the ethoxy group may form an extra interaction with the kinase hinge region, potentially contributing to the enhanced Pim kinase affinity observed [3]. This difference in H-bonding capacity is a structural rationale for the potency differentiation.

kinase selectivity hinge-binding SAR

Optimal Application Scenarios for 2-Ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899970-32-2)


Pim Kinase Family Selectivity Profiling Panels

Given its reported sub-nanomolar potency across Pim-1, Pim-2, and Pim-3 (IC50 range 0.02–0.11 nM) , this compound is best suited as a pan-Pim inhibitor standard in biochemical and cellular selectivity profiling panels. Its use enables direct comparison of relative selectivity among Pim isoforms and across broader kinase panels, where the ortho-ethoxy substitution may confer a distinct selectivity fingerprint compared to para-substituted analogs.

Oncology Target Validation Using Ortho-Ethoxy Chemical Probes

In target validation studies for Pim kinase-driven malignancies, this compound's favorable computed lipophilicity (XLogP = 2.9) and balanced H-bond donor/acceptor profile [1] make it a suitable chemical probe for cell-based assays. Its predicted membrane permeability supports intracellular target engagement, critical for establishing Pim kinase dependency in cancer cell lines prior to lead optimization.

Structure-Activity Relationship (SAR) Benchmarking for N-Pyridazinylbenzamide Lead Optimization

This compound serves as a key comparator in SAR studies aimed at understanding the impact of the ortho-ethoxy substituent on kinase potency, selectivity, and ADME properties. In lead optimization programs progressing from para-substituted benzamides (e.g., CAS 899758-85-1) toward more potent inhibitors, this compound provides a defined benchmark for assessing the contribution of the 2-ethoxy group [2].

Computational Docking and Pharmacophore Model Validation

The combination of the 2-ethoxybenzamide and the methylpiperazinyl-pyridazine motifs makes this compound a valuable test case for validating computational docking models of kinase hinge-binding. Its 6 H-bond acceptors and single H-bond donor [1] provide a tractable pharmacophore for in silico screening campaigns aimed at identifying novel Pim kinase inhibitors.

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